molecular formula C10H13BrO3 B8272961 4-Bromo-1-dimethoxymethyl-2-methoxy-benzene

4-Bromo-1-dimethoxymethyl-2-methoxy-benzene

Cat. No. B8272961
M. Wt: 261.11 g/mol
InChI Key: VYRAJDJQZDWXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-dimethoxymethyl-2-methoxy-benzene is a useful research compound. Its molecular formula is C10H13BrO3 and its molecular weight is 261.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-dimethoxymethyl-2-methoxy-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-dimethoxymethyl-2-methoxy-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-1-dimethoxymethyl-2-methoxy-benzene

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

4-bromo-1-(dimethoxymethyl)-2-methoxybenzene

InChI

InChI=1S/C10H13BrO3/c1-12-9-6-7(11)4-5-8(9)10(13-2)14-3/h4-6,10H,1-3H3

InChI Key

VYRAJDJQZDWXSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-bromo-2-methoxybenzaldehyde (1 g, 4.67 mmol) was dissolved in MeOH (20 ml) and trimethyl orthoformate (562 μl, 5.139 mmol) and p-toluene sulphonic acid monohydrate (89 mg, 0.467 mmol) were added to the resulting solution. The mixture was stirred overnight at room temperature and then the solvent was removed under vacuo. The residue was taken up with Et2O and washed with 5% Na2CO3 and with water. The organic phase was dried over Na2SO4 and evaporated to give 1.22 g of 4-bromo-1-dimethoxymethyl-2-methoxy-benzene as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
562 μL
Type
reactant
Reaction Step Two
Quantity
89 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-methoxybenzaldehyde (5.2 g, 24.2 mmol) in methanol (20 ml) and trimethylorthoformate (14 ml, 5.5 eq.) was added p-toluenesulfonic acid (46 mg, 0.01 eq.) and the mixture was refluxed for 3 hr. Potassium carbonate (125 mg, 0.03 eq.) and silicagel was added, the solvent was removed under reduced pressure and the solid residue packed into a loading column and purified by MPLC (hexanes-ethylacetate 40-80% gradient). MS (EI+): 262, 260 (1/1, M+, 10%); 231, 229 (1/1, 90%); 215, 213 (1/1, 10%); 199, 170, 150, 118, 92, 75, 45 (100%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step Two

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